5-pyridin-3-ylthiophene-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-ylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-4-3-8(14-9)7-2-1-5-11-6-7/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENDYXUZFUWIMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406257 |

Source

|

| Record name | 5-pyridin-3-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278803-20-6 |

Source

|

| Record name | 5-pyridin-3-ylthiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-pyridin-3-ylthiophene-2-carboxylic acid synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-pyridin-3-ylthiophene-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The molecule's structure, which incorporates pyridine, thiophene, and carboxylic acid moieties, makes it a valuable building block in drug discovery and for the development of novel functional materials.[1][2][3] This document details a robust synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, provides a step-by-step experimental protocol, and outlines a full suite of analytical techniques for structural verification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven insights.

Strategic Approach to Synthesis: The Suzuki-Miyaura Cross-Coupling

The molecular architecture of this compound, a biaryl heterocyclic system, lends itself logically to a convergent synthesis strategy. The most efficient and widely adopted method for constructing the core C-C bond between the thiophene and pyridine rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning reaction is favored for its mild conditions, exceptional functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid reagents.[4]

The retrosynthetic disconnection is made at the C-C bond between the C5 position of the thiophene ring and the C3 position of the pyridine ring. This leads to two key synthons: a halogenated thiophene-2-carboxylic acid derivative and a pyridine-3-boronic acid.

Synthetic Workflow

The forward synthesis involves the coupling of 5-bromothiophene-2-carboxylic acid with pyridine-3-boronic acid. A palladium(0) species, generated in situ from a palladium(II) precatalyst, serves as the active catalyst. The choice of ligand is critical for stabilizing the catalyst and facilitating the reaction; bulky, electron-rich phosphine ligands like SPhos are highly effective.[4] A base is required to activate the boronic acid for the transmetalation step.

The Catalytic Cycle: Mechanistic Insight

Understanding the mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving palladium.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Physicochemical properties of 5-pyridin-3-ylthiophene-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-pyridin-3-ylthiophene-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound that incorporates both a pyridine and a thiophene-2-carboxylic acid moiety. This structural arrangement makes it a valuable scaffold and building block in medicinal chemistry and materials science.[1] Its properties, such as acidity, lipophilicity, and solubility, are critical determinants of its behavior in biological systems and its utility in synthetic applications. This guide provides a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is sparse in publicly accessible literature, this document outlines the theoretical framework for understanding its properties, presents predicted values from computational models, and details robust, field-proven experimental protocols for their empirical determination. The focus is on providing researchers with the foundational knowledge and practical methodologies required to fully characterize this compound for applications in drug discovery and development.

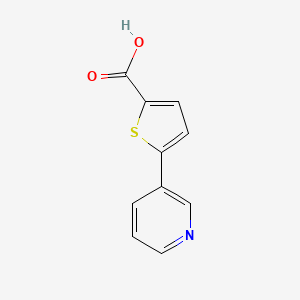

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. This compound is a biaryl structure connected by a single bond between the thiophene and pyridine rings.

| Identifier | Value | Source |

| IUPAC Name | 5-(Pyridin-3-yl)thiophene-2-carboxylic acid | - |

| CAS Number | 278803-20-6 | [2][3] |

| Molecular Formula | C₁₀H₇NO₂S | [3] |

| Molecular Weight | 205.23 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC=C(S2)C(=O)O | [4] |

| InChIKey | HENDYXUZFUWIMG-UHFFFAOYSA-N | [4] |

Core Physicochemical Properties: A Quantitative Analysis

The physicochemical properties of a molecule are paramount in drug discovery, governing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the most critical parameters for this compound.

| Property | Predicted/Estimated Value | Significance in Drug Development |

| pKa₁ (Carboxylic Acid) | ~3.5 - 4.5 | Determines charge state, aqueous solubility, and receptor interaction. |

| pKa₂ (Pyridinium) | ~4.5 - 5.5 | Influences solubility in acidic media and potential for salt formation. |

| cLogP | 2.1 | Measures lipophilicity, affecting membrane permeability and bioavailability.[4] |

| Aqueous Solubility | pH-dependent | Critical for formulation and achieving therapeutic concentrations. |

Acidity and Ionization (pKa)

This compound is an amphoteric molecule possessing both a weakly acidic group (the carboxylic acid) and a weakly basic group (the pyridine nitrogen).

-

Carboxylic Acid (pKa₁): The carboxylic acid proton is the most acidic. Its pKa is comparable to that of thiophene-2-carboxylic acid, which is around 3.5. The electron-withdrawing nature of the pyridyl substituent may slightly alter this value. At physiological pH (~7.4), this group will be predominantly deprotonated and negatively charged (-COO⁻).

-

Pyridine Nitrogen (pKa₂): The lone pair of electrons on the pyridine nitrogen can accept a proton. The pKa of the corresponding conjugate acid (the pyridinium ion) is expected to be in the range of 4.5-5.5, similar to pyridine itself. In strongly acidic environments (e.g., the stomach), this nitrogen will be protonated and positively charged.

The interplay between these two pKa values means the compound can exist as a cation, a neutral molecule, a zwitterion, or an anion depending on the pH of the solution. This behavior is crucial for its solubility and interaction with biological targets.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its ability to cross biological membranes.

-

LogP (Partition Coefficient): This value represents the ratio of the concentration of the neutral species in an octanol/water mixture.[5] The computationally predicted value (XlogP) of 2.1 suggests that the neutral form of the molecule is moderately lipophilic.[4] According to Lipinski's Rule of Five, a LogP value under 5 is generally favorable for oral drug candidates.[6]

-

LogD (Distribution Coefficient): For ionizable compounds like this one, LogD is a more practical measure as it accounts for all species (neutral and ionized) at a given pH.[6] The LogD will be maximal at the isoelectric point (where the neutral/zwitterionic form dominates) and will decrease significantly at pH values where the compound is primarily ionized (pH > pKa₁ or pH < pKa₂), as the charged species are more water-soluble.

Aqueous Solubility

The aqueous solubility of this compound is intrinsically linked to its ionization state and is therefore highly pH-dependent.

-

Low Solubility Region: Solubility is expected to be at its minimum near the isoelectric point, where the net charge is zero.

-

High Solubility Regions:

-

In basic solutions (pH > 6) , the carboxylic acid is deprotonated to its carboxylate form, significantly increasing solubility due to the formation of a soluble salt.

-

In acidic solutions (pH < 4) , the pyridine nitrogen is protonated, forming a cationic pyridinium salt, which also enhances aqueous solubility.

-

This "U-shaped" solubility profile is characteristic of amphoteric substances and has profound implications for formulation and the route of administration.

Spectroscopic Profile

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid O-H group.[7]

-

C=O Stretch: A strong, sharp peak should appear around 1710-1760 cm⁻¹, corresponding to the carbonyl of the carboxylic acid.[7]

-

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region will correspond to the aromatic rings (thiophene and pyridine).

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A highly deshielded singlet, often broad, is expected far downfield in the 10-12 ppm range. This signal disappears upon shaking the sample with D₂O.[8]

-

Aromatic Protons: Protons on the pyridine and thiophene rings will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Specific splitting patterns will depend on their coupling relationships.

-

Alpha-Protons: Protons on carbons adjacent to the carboxylic acid are slightly deshielded and typically appear in the 2-3 ppm range.[8]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (205.23).

-

Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and the loss of -COOH (M-45).[8]

-

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the critical physicochemical properties of this compound. The causality behind key steps is explained to ensure robust and reproducible data generation.

Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant is added, allowing for the determination of pKa from the inflection points of the resulting curve.[10] It is a reliable and cost-effective method for ionizable compounds.[10]

Methodology Rationale: Potentiometric titration is chosen for its direct measurement of pH changes upon neutralization. For an amphoteric compound, this allows for the sequential determination of both pKa values from a single experiment. Maintaining a constant ionic strength is critical because ionic activity can influence pH measurements; 0.15 M KCl is used to mimic physiological conditions.[11]

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate readings across the expected titration range.[11]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system to a final concentration of approximately 1 mM. A co-solvent like methanol or DMSO may be necessary if aqueous solubility is low, but its concentration should be kept minimal and consistent. Add 0.15 M KCl to maintain constant ionic strength.[11]

-

Acidification: Acidify the solution to ~pH 2 by adding 0.1 M HCl. This ensures that both the carboxylic acid and the pyridine nitrogen are fully protonated at the start of the titration.

-

Titration: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C or 37°C) on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first inflection point corresponds to the neutralization of the carboxylic acid, and the second to the deprotonation of the pyridinium ion.[12]

Caption: Workflow for pH-dependent equilibrium solubility determination.

Conclusion and Future Outlook

This compound presents a physicochemical profile characteristic of an amphoteric, moderately lipophilic molecule. Its pH-dependent solubility and ionization state are the most critical factors governing its behavior and potential applications. While computational data provides a valuable starting point, the experimental determination of its pKa, LogD profile, and pH-solubility curve using the standardized protocols outlined herein is essential for any serious development effort. Further research should focus on obtaining high-quality experimental data for these properties, investigating its solid-state characteristics (polymorphism), and evaluating its chemical stability under various conditions. This foundational knowledge will enable its effective use as a versatile building block for the next generation of therapeutics and functional materials.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ResearchGate. The Experimental Determination of Solubilities. Available from: [Link]

-

ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Available from: [Link]

-

Farmacia. Experimental determination of the logP using the spectrophotometric method. Available from: [Link]

-

Quora. How is pKa determined?. Available from: [Link]

-

University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

PubChem. 3-Fluoro-5-pyridin-3-ylthiophene-2-carboxylic acid. Available from: [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available from: [Link]

-

Defense Technical Information Center (DTIC). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

Journal of Medicinal Chemistry. Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. Available from: [Link]

-

ChemWhat. 5-PYRID-3-YLTHIOPHENE-2-CARBOXYLIC ACID CAS#: 278803-20-6. Available from: [Link]

-

PubChemLite. 5-(pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride (C10H7NO2S). Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-(Pyridin-3-yl)thiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. PubChemLite - 5-(pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride (C10H7NO2S) [pubchemlite.lcsb.uni.lu]

- 5. acdlabs.com [acdlabs.com]

- 6. enamine.net [enamine.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

5-pyridin-3-ylthiophene-2-carboxylic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-pyridin-3-ylthiophene-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid, bifunctional scaffold, combining the electron-rich thiophene ring with the hydrogen-bonding capabilities of the pyridine moiety and the carboxylic acid group, makes it a valuable starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization data, and insights into its applications, particularly in the development of kinase inhibitors.

Core Molecular Identifiers

A clear identification of a chemical compound is the foundation of reproducible research. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 278803-20-6[1] |

| Molecular Formula | C₁₀H₇NO₂S |

| Molecular Weight | 205.24 g/mol |

| Synonyms | 5-(3-pyridinyl)-2-thiophenecarboxylic acid |

| InChI Key | HENDYXUZFUWIMG-UHFFFAOYSA-N |

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance.

The logical pathway for this synthesis involves the coupling of a halogenated thiophene derivative with a pyridineboronic acid. The choice of starting materials is critical for the success of the reaction. A common precursor is 5-bromothiophene-2-carboxylic acid, which can be coupled with 3-pyridinylboronic acid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

5-bromothiophene-2-carboxylic acid

-

3-pyridinylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water, degassed

-

Dichloromethane (DCM)

-

Hydrochloric acid (1N)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction flask, add 5-bromothiophene-2-carboxylic acid (1.0 eq.), 3-pyridinylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

-

The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

-

To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in water and acidified to pH 3-4 with 1N HCl, resulting in the precipitation of the crude product.

-

The solid is filtered, washed with water, and then dried.

-

Further purification can be achieved by recrystallization or column chromatography.

Characterization and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene and pyridine protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the range of 160-180 ppm), as well as for the aromatic carbons of the thiophene and pyridine rings.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

-

A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group, usually around 1700 cm⁻¹.

-

C-S stretching vibrations from the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately 206.02 g/mol .

Applications in Drug Discovery

The structural motif of this compound is prevalent in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

The pyridine and thiophene rings can engage in various interactions within the ATP-binding pocket of a kinase, such as hydrogen bonding and π-stacking. The carboxylic acid group can serve as a key hydrogen bond donor or acceptor, or as a handle for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. For instance, derivatives of this scaffold have been investigated as inhibitors of Akt kinase, a key node in cell survival pathways.

Signaling Pathway Diagram

Caption: Inhibition of the AKT signaling pathway.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block in the field of drug discovery. Its straightforward synthesis via Suzuki-Miyaura cross-coupling, combined with its favorable structural features for kinase inhibition, makes it an attractive starting point for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently work with and innovate upon this important chemical entity.

References

Sources

The Therapeutic Potential of 5-Pyridin-3-ylthiophene-2-carboxylic Acid Derivatives: A Technical Guide

Foreword: Unlocking the Pharmacological Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity has consistently proven to be a fertile ground for the discovery of novel therapeutic agents. The 5-pyridin-3-ylthiophene-2-carboxylic acid scaffold represents a quintessential example of such a "privileged structure," marrying the electron-deficient pyridine ring with the electron-rich thiophene core. This unique electronic and structural arrangement provides a versatile platform for a multitude of intermolecular interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the biological activities of derivatives of this promising scaffold, grounded in experimental evidence and mechanistic insights. We will delve into their anticancer, antibacterial, and anti-inflammatory potential, offering a comprehensive overview of their synthesis, structure-activity relationships (SAR), and the molecular pathways they modulate.

The Architectural Blueprint: Synthesis of this compound and its Derivatives

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The core structure of this compound is typically assembled through cross-coupling reactions, with the Suzuki-Miyaura coupling being a favored method. This reaction facilitates the formation of the crucial carbon-carbon bond between the thiophene and pyridine rings.

A general synthetic pathway commences with a suitably substituted thiophene-2-carboxylic acid ester, often halogenated at the 5-position (e.g., 5-bromothiophene-2-carboxylic acid methyl ester). This is then coupled with a pyridine-3-boronic acid derivative in the presence of a palladium catalyst and a base. Subsequent hydrolysis of the ester furnishes the desired this compound.

Derivatization, particularly at the carboxylic acid moiety to form amides, is a common strategy to expand the chemical space and modulate the biological activity. Standard amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling activator like 1-hydroxybenzotriazole (HOBt) or a catalyst like 4-dimethylaminopyridine (DMAP) are employed to react the carboxylic acid with a diverse range of primary and secondary amines.

Experimental Protocol: General Procedure for the Synthesis of 5-(Pyridin-3-yl)thiophene-2-carboxamides

-

Activation of the Carboxylic Acid: To a solution of 5-(pyridin-3-yl)thiophene-2-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add EDC (1.2 equivalents) and DMAP (0.1 equivalents).

-

Reaction Mixture Stirring: Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Amine: Add the desired aniline or amine derivative (1.1 equivalents) to the reaction mixture.

-

Reaction Progression and Monitoring: Continue stirring the mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1N HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-(pyridin-3-yl)thiophene-2-carboxamide derivative.

Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, with activities spanning various cancer cell lines. The primary mechanism of action appears to be the inhibition of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

Several studies have highlighted the ability of thiophene-pyridine hybrids to inhibit key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] The pyridine and thiophene rings can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of these enzymes, leading to their inhibition.

The carboxamide linkage in these derivatives plays a vital role in orienting the substituent groups to maximize these interactions. Structure-activity relationship (SAR) studies have indicated that the nature of the substituent on the amide nitrogen significantly influences the anticancer potency.

Caption: Inhibition of kinase activity by 5-pyridin-3-ylthiophene-2-carboxamide derivatives.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to quantify their potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiophene Carboxamide Derivatives | Hep3B (Liver Cancer) | 5.46 - 12.58 | Doxorubicin | Not specified |

| Thiazole-5-carboxamide Derivatives | A-549 (Lung Cancer) | ~48% inhibition at test concentration | Not specified | Not specified |

| Thiophene/Thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | Higher than reference | Not specified | Not specified |

| Thiophene/Thieno[2,3-d]pyrimidines | HepG-2 (Liver Cancer) | Higher than reference | Not specified | Not specified |

Note: The data presented is for structurally related compounds and highlights the general potential of the thiophene-carboxamide scaffold. Specific IC50 values for direct derivatives of this compound are still emerging in the literature.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antibacterial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antibacterial agents. Thiophene-based compounds have shown promise in this area, and the inclusion of the pyridine moiety can enhance their antibacterial spectrum and potency.[3][4]

Mechanism of Antibacterial Action

The precise mechanism of action for this compound derivatives as antibacterial agents is still under investigation. However, it is hypothesized that these compounds may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of the thiophene ring may facilitate penetration through the bacterial cell membrane.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antibacterial Activity

The antibacterial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Drug |

| Thiophene-2-carboxamide Derivatives | Staphylococcus aureus | 40.0 - 86.9% inhibition | Ampicillin |

| Thiophene-2-carboxamide Derivatives | Bacillus subtilis | 40.0 - 86.9% inhibition | Ampicillin |

| Thiophene-2-carboxamide Derivatives | Escherichia coli | Lower inhibition | Ampicillin |

| Thiophene-2-carboxamide Derivatives | Pseudomonas aeruginosa | Lower inhibition | Ampicillin |

| 5-(Thiophen-2-yl)-phenyl Pyrazoline Derivatives | Aeromonas hydrophila | Promising activity | Gentamicin, Tetracycline |

| 5-(Thiophen-2-yl)-phenyl Pyrazoline Derivatives | Yersinia enterocolitica | Promising activity | Gentamicin, Tetracycline |

| 5-(Thiophen-2-yl)-phenyl Pyrazoline Derivatives | Listeria monocytogenes | Promising activity | Gentamicin, Tetracycline |

| 5-(Thiophen-2-yl)-phenyl Pyrazoline Derivatives | Staphylococcus aureus | Promising activity | Gentamicin, Tetracycline |

Note: The data presented is for structurally related compounds and indicates the potential of the thiophene scaffold against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Thiophene derivatives have been investigated for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][6]

Inhibition of COX and LOX Enzymes

The COX and LOX enzymes are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, this compound derivatives can potentially reduce the production of these pro-inflammatory mediators. The carboxylic acid group is a key pharmacophoric feature for COX inhibition, mimicking the arachidonic acid substrate.

Caption: Dual inhibition of COX and LOX pathways by this compound derivatives.

Future Directions in Anti-inflammatory Drug Design

The development of dual COX/LOX inhibitors is a highly sought-after goal in anti-inflammatory drug discovery, as it may offer a broader spectrum of activity and a better safety profile compared to selective COX-2 inhibitors. The this compound scaffold, with its potential for dual inhibition, represents a promising starting point for the design of novel anti-inflammatory agents.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The ease of synthesis and derivatization of this core structure allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Systematic SAR studies: To elucidate the precise structural requirements for each biological activity.

-

Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.

-

Exploration of other therapeutic areas: The unique structural features of this scaffold may lend themselves to the discovery of agents for other diseases, such as neurodegenerative and metabolic disorders.

By leveraging a multidisciplinary approach that combines synthetic chemistry, molecular modeling, and comprehensive biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of innovative medicines.

References

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). Pharmaceuticals.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

- Synthesis, studies and in vitro antibacterial activity of some 5-(thiophen-2-yl)-phenyl pyrazoline derivatives. (2011). Arabian Journal of Chemistry.

- Some features of structure-anticancer activity relationships in sub-library of synthesized azolidinone-carboxylic acids derivatives. (2018).

- Synthesis and antihypertensive activity of 5-thio-2-pyridinecarboxylic acid derivatives. (1978). Journal of Medicinal Chemistry.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Deriv

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.

- Thiophene-Based Compounds with Potential Anti-Inflamm

- N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases. (2013). Request PDF.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022).

- Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Deriv

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia.

- Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (2023).

- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (2025).

- Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024).

- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 5-pyridin-3-ylthiophene-2-carboxylic acid: A Roadmap to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics is a cornerstone of modern medicine, and small molecules like 5-pyridin-3-ylthiophene-2-carboxylic acid represent a vast and largely unexplored frontier. This technical guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for this and structurally related compounds. We will delve into the rationale behind a multi-pronged approach, combining computational prediction with robust experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols to navigate the complexities of early-stage drug discovery. We will explore the potential of this molecule to interact with key enzyme families and signaling pathways, providing a hypothetical yet scientifically rigorous roadmap for its investigation.

Introduction: The Enigmatic Potential of a Novel Scaffold

This compound is a heterocyclic compound characterized by a thiophene-2-carboxylic acid core linked to a pyridine ring at the 5-position. While direct, extensive biological data for this specific molecule is not yet prevalent in public-domain literature, its structural motifs suggest a high potential for interaction with various biological targets. The presence of a carboxylic acid group, a common feature in many enzyme inhibitors, and the nitrogen-containing pyridine ring, capable of forming key hydrogen bonds, positions this scaffold as a promising starting point for drug discovery campaigns.

This guide will therefore not focus on a single, known target, but will instead provide a comprehensive, field-proven workflow for the de novo identification and validation of its therapeutic targets. We will use this compound as a central case study to illustrate these principles.

Decoding the Structure: Initial Hypothesis Generation

The structure of this compound provides initial clues to its potential biological roles. The thiophene ring is a bioisostere of the benzene ring, often found in pharmacologically active compounds. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, and can also act as a metal chelator, suggesting potential interactions with metalloenzymes or receptor binding sites that recognize acidic groups. The pyridine ring adds a polar, basic character to the molecule, which can be crucial for interactions with specific amino acid residues in a protein's active site.

Based on these features, we can hypothesize potential target classes:

-

Kinases: The pyridine and thiophene rings could potentially interact with the hinge region of protein kinases.

-

Metalloenzymes: The carboxylic acid could chelate metal ions in the active sites of enzymes like matrix metalloproteinases (MMPs).

-

GPCRs: The overall scaffold might fit into the binding pockets of G-protein coupled receptors.

-

Nuclear Receptors: The relatively planar structure could allow for intercalation into the ligand-binding domains of nuclear receptors.

This initial analysis allows for the design of a targeted and efficient screening strategy.

The Target Identification Funnel: A Multi-Step Experimental Workflow

The identification of a drug's target is a process of narrowing down possibilities, starting from a broad screen and culminating in specific validation experiments. The following workflow represents a robust and widely adopted approach in the field.

Caption: A streamlined workflow for therapeutic target identification.

Step 1: Broad Phenotypic Screening

The initial step is to determine if this compound elicits any biological response in a cellular context. This is typically achieved through high-throughput phenotypic screens.

Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate a panel of cancer cell lines (e.g., A549, HCT116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) for each cell line.

Causality: A significant reduction in cell viability in one or more cell lines suggests that the compound is biologically active and warrants further investigation to identify its molecular target.

Step 2: Affinity-Based Target Identification

Once a biological effect is observed, the next step is to identify the proteins that physically interact with the compound. Affinity chromatography is a powerful technique for this purpose.

Protocol: Affinity Chromatography

-

Immobilization: Covalently link this compound to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid group. A linker may be necessary to ensure proper orientation and accessibility.

-

Lysate Preparation: Prepare a cell lysate from the cell line that showed the highest sensitivity to the compound in the phenotypic screen.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads to allow for binding of target proteins.

-

Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Causality: Proteins that are specifically eluted are considered high-confidence candidate targets for the compound.

Step 3: Cellular Target Engagement

Identifying a protein that binds to the compound is not sufficient; it is crucial to demonstrate that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with either the vehicle control or a saturating concentration of this compound.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Quantification: Quantify the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

-

Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.

Causality: A thermal shift provides strong evidence of direct target engagement in a physiological context.

Validating the Target: From In Vitro Assays to Pathway Analysis

Once a target has been identified and its engagement in cells has been confirmed, the next phase involves validating its role in the observed phenotype and elucidating the downstream consequences of its modulation.

Caption: A workflow for target validation and mechanism of action studies.

In Vitro Enzymatic Assays

If the identified target is an enzyme, its inhibition by this compound must be quantified.

Protocol: In Vitro Kinase Assay (Example)

-

Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP.

-

Compound Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set time.

-

Detection: Quantify the amount of phosphorylated substrate using a method such as ADP-Glo™ (Promega) which measures ADP production, or a phospho-specific antibody-based detection method.

-

Analysis: Plot the enzyme activity as a function of compound concentration to determine the IC50.

Causality: A low IC50 value confirms that the compound is a potent inhibitor of the target enzyme's activity.

Target Knockdown and Phenotypic Correlation

To confirm that the observed cellular phenotype is indeed due to the modulation of the identified target, genetic methods such as siRNA or CRISPR can be employed.

Protocol: siRNA-mediated Target Knockdown

-

Transfection: Transfect the sensitive cell line with either a non-targeting control siRNA or an siRNA specifically targeting the candidate protein.

-

Protein Level Confirmation: After 48-72 hours, confirm the reduction in the target protein levels via Western blotting.

-

Phenotypic Assay: Perform the same phenotypic assay (e.g., cell viability) on the knockdown cells.

-

Analysis: If the knockdown of the target protein phenocopies the effect of the compound (e.g., reduces cell viability), it strongly supports the hypothesis that the compound's activity is mediated through this target.

Causality: A correlation between target knockdown and the compound's phenotype provides a crucial link between the molecular target and the cellular response.

Conclusion and Future Directions

The journey from a novel chemical entity like this compound to a validated therapeutic target is a systematic and multi-faceted process. This guide has outlined a robust and logical workflow that combines broad phenotypic screening with specific, high-confidence target identification and validation techniques. By following this roadmap, researchers can efficiently and effectively deconvolute the mechanism of action of novel compounds, paving the way for the development of next-generation therapeutics. The key to success lies in the iterative application of these methods, with each step providing a higher level of confidence in the identified target. The future of drug discovery with this and similar scaffolds is bright, with the potential to address unmet medical needs across a range of diseases.

References

The Discovery and Development of 5-Pyridin-3-ylthiophene-2-carboxylic Acid Analogs as Potent ALK5 Inhibitors: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the discovery and development of 5-pyridin-3-ylthiophene-2-carboxylic acid analogs as a promising class of inhibitors targeting the Activin receptor-like kinase 5 (ALK5). ALK5, the type I receptor for Transforming Growth Factor-β (TGF-β), is a critical mediator in cellular processes such as growth, differentiation, and extracellular matrix production.[1] Dysregulation of the TGF-β/ALK5 signaling pathway is a key factor in the pathogenesis of fibrosis and cancer, making ALK5 a compelling therapeutic target.[1][2] This guide will dissect the rationale behind the molecular design of these inhibitors, provide detailed synthetic and biological evaluation protocols, and analyze the structure-activity relationships (SAR) that govern their potency and selectivity.

Introduction: Targeting the TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling cascade plays a dual role in cellular regulation. In normal and early-stage cancer cells, it acts as a tumor suppressor by inducing cell-cycle arrest and apoptosis. However, in advanced malignancies, a "TGF-β paradox" occurs, where the pathway promotes tumor progression, metastasis, and chemoresistance. This signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[1] Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate target gene transcription.[1][2]

Direct inhibition of the ALK5 kinase domain is an attractive therapeutic strategy to intercept this pathological signaling. The this compound scaffold has emerged as a key pharmacophore for potent and selective ALK5 inhibition. This guide will delve into the scientific journey of these analogs, from conceptualization to preclinical evaluation.

The ALK5 Kinase Domain: A Druggable Target

The ALK5 kinase domain presents a well-defined ATP-binding pocket that can be targeted by small molecule inhibitors. A successful ALK5 inhibitor must exhibit high affinity for this pocket and selectivity over other kinases to minimize off-target effects. The design of this compound analogs is rooted in a deep understanding of the key interactions within the ALK5 active site.

A general pharmacophore model for ALK5 inhibitors includes a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase, a donor/acceptor group that interacts with the catalytic lysine, and a lipophilic moiety that occupies a hydrophobic pocket. The this compound scaffold adeptly addresses these requirements.

Synthesis of this compound Analogs

The synthesis of the core scaffold and its analogs is a critical aspect of the drug discovery process, enabling the exploration of structure-activity relationships. A common and efficient method for constructing the 5-arylthiophene backbone is the palladium-catalyzed Suzuki cross-coupling reaction.

General Synthetic Scheme

The general synthetic route involves the coupling of a boronic acid or ester with a halogenated thiophene, followed by functional group manipulations to yield the final carboxylic acid or amide analogs.

Diagram: General Synthetic Workflow

Caption: General synthetic workflow for this compound and its amide analogs.

Detailed Experimental Protocol: Synthesis of Ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate

This protocol details the key Suzuki coupling step to generate the core intermediate.

Materials:

-

Ethyl 5-bromothiophene-2-carboxylate

-

3-Pyridinylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Deionized water

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask, add ethyl 5-bromothiophene-2-carboxylate (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene, ethanol, and water in a 4:1:1 ratio.

-

To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate as a solid.

Hydrolysis to the Carboxylic Acid

The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for further analog synthesis.

Procedure:

-

Dissolve the ethyl 5-(pyridin-3-yl)thiophene-2-carboxylate in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.

-

After cooling to room temperature, acidify the reaction mixture with 1M hydrochloric acid until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Evaluation: Assessing ALK5 Inhibition

A robust biological evaluation workflow is essential to determine the potency and selectivity of the synthesized analogs. This typically involves a primary biochemical assay to measure direct inhibition of the ALK5 kinase, followed by cellular assays to assess the inhibition of TGF-β signaling in a more physiologically relevant context.

In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to ALK5 activity.

Diagram: ALK5 Kinase Assay Workflow

Caption: Workflow for the ADP-Glo™ ALK5 kinase assay.

Protocol:

-

Prepare Reagents: Thaw recombinant human ALK5, ALK5 peptide substrate, ATP, and ADP-Glo™ reagents. Prepare a 1x kinase assay buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the 1x kinase assay buffer.

-

Master Mix Preparation: Prepare a master mix containing the 1x kinase assay buffer, ATP, and the ALK5 peptide substrate.

-

Reaction Setup: In a 96-well plate, add the diluted test compounds, followed by the master mix.

-

Initiate Reaction: Add the diluted ALK5 enzyme to each well to start the reaction. Incubate at 30°C for 45 minutes.

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ reagent to each well and incubate at room temperature for 45 minutes.

-

Convert ADP to ATP and Measure Luminescence: Add the Kinase Detection Reagent, incubate for another 45 minutes at room temperature, and then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay: TGF-β-Induced Reporter Gene Expression

This assay measures the ability of the compounds to inhibit TGF-β-induced transcriptional activity in a cellular context.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect with a SMAD-binding element (SBE)-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity by TGF-β relative to the unstimulated control and determine the IC₅₀ values for the test compounds.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold and the subsequent evaluation of the analogs' biological activity provide crucial insights into the structural requirements for potent ALK5 inhibition.

Table 1: SAR of 5-Arylthiophene-2-Carboxamide Analogs as ALK5 Inhibitors

| Compound | R (Amide) | ALK5 IC₅₀ (nM) | Cellular pSMAD IC₅₀ (nM) |

| 1 | -OH | 150 | 350 |

| 2 | -NH₂ | 85 | 180 |

| 3 | -NH-CH₃ | 50 | 110 |

| 4 | -NH-cyclopropyl | 25 | 60 |

| 5 | -NH-(tetrahydro-2H-pyran-4-yl) | 10 | 25 |

| 6 | -NH-(1-methylpiperidin-4-yl) | 15 | 35 |

Data is hypothetical and for illustrative purposes, based on trends observed in related ALK5 inhibitor series.

Analysis of SAR

-

Carboxylic Acid vs. Amide: Conversion of the carboxylic acid (Compound 1 ) to a primary amide (Compound 2 ) generally leads to an increase in potency. This is likely due to the ability of the amide to form an additional hydrogen bond with the kinase.

-

Amide Substitution: Small alkyl substituents on the amide nitrogen (Compound 3 ) are well-tolerated and can enhance potency. Bulky or lipophilic groups that can access a nearby hydrophobic pocket, such as the cyclopropyl (Compound 4 ) and tetrahydropyranyl (Compound 5 ) groups, often result in a significant boost in activity.

-

Basic Amines: The incorporation of a basic amine, as in the piperidinyl analog (Compound 6 ), can improve physicochemical properties such as solubility, which is beneficial for drug development.

Conclusion and Future Directions

The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective ALK5 inhibitors. The synthetic accessibility via Suzuki coupling allows for extensive exploration of the SAR, leading to the identification of highly active analogs. The detailed protocols provided in this guide offer a robust framework for the synthesis and evaluation of these compounds.

Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their in vivo efficacy and safety profiles. Further exploration of bioisosteric replacements for the pyridine and thiophene rings could also lead to the discovery of novel analogs with improved drug-like properties. The continued development of these and related ALK5 inhibitors holds significant promise for the treatment of fibrotic diseases and cancer.

References

-

Gellibert, F., Fouchet, M.-H., Nguyen, V.-L., Wang, R., Krysa, G., de Gouville, A.-C., Huet, S., & Dodic, N. (2009). Design of novel quinazoline derivatives and related analogues as potent and selective ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2277–2281. [Link]

-

DeAntonis, A., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Spectroscopic Characterization of 5-pyridin-3-ylthiophene-2-carboxylic acid: A Technical Guide

Introduction

5-pyridin-3-ylthiophene-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a thiophene-carboxylic acid moiety with a pyridine ring, suggests potential applications in drug discovery as a scaffold for developing novel therapeutic agents and in the design of functional organic materials. The pyridine and thiophene rings are common in many biologically active compounds[1][2]. A thorough understanding of its molecular structure and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The protocols and interpretations presented herein are grounded in established principles of spectroscopic analysis and supported by data from analogous structures.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of this compound consists of a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a pyridin-3-yl group. This arrangement of aromatic and functional groups gives rise to a unique spectroscopic fingerprint. While experimental data for this specific molecule is not widely published, we can predict its spectral characteristics with a high degree of confidence by analyzing its constituent parts and comparing them to known compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, NMR will reveal the precise arrangement of protons and carbons in the pyridine and thiophene rings, as well as the presence of the carboxylic acid group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene and pyridine rings, in addition to the carboxylic acid proton. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm, due to deshielding and hydrogen bonding[3]. The protons on the thiophene ring, being part of an electron-rich aromatic system, will likely resonate in the aromatic region. Similarly, the protons of the pyridine ring will appear in the aromatic region, generally at a slightly more downfield position compared to benzene due to the electron-withdrawing effect of the nitrogen atom[1].

Based on analogous structures like 2-thiophenecarboxylic acid and 3-substituted pyridines, the following assignments are predicted[4][5][6]:

-

Thiophene Protons: Two doublets are expected in the 7-8 ppm region.

-

Pyridine Protons: A complex multiplet pattern is anticipated between 7.5 and 9.0 ppm.

-

Carboxylic Acid Proton: A broad singlet is expected above 10 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing in the 160-180 ppm range[3]. The aromatic carbons of the thiophene and pyridine rings will resonate in the 120-150 ppm region[7][8]. The carbon atoms attached to the nitrogen in the pyridine ring and the sulfur in the thiophene ring will have characteristic chemical shifts.

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by several key absorption bands.

Predicted IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[3].

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear around 1700-1725 cm⁻¹[3].

-

C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands of medium intensity are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the thiophene and pyridine rings[2].

-

C-H Stretches (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.

-

C-S Stretch (Thiophene): A weaker absorption may be observed in the 600-800 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Predicted Mass Spectrum:

For this compound (molecular formula C₁₀H₇NO₂S), the expected monoisotopic mass is approximately 205.02 Da[9][10].

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 205.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45)[11][12]. Therefore, significant fragments may be observed at m/z 188 and m/z 160. Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway for carboxylic acid derivatives[13]. The stable aromatic rings are expected to remain intact in major fragments.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

-

Ionization Mode: Both positive and negative ion modes should be tested to determine the optimal ionization efficiency. In positive mode, the protonated molecule [M+H]⁺ at m/z 206 would be observed. In negative mode, the deprotonated molecule [M-H]⁻ at m/z 204 would be detected.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Carboxylic Acid OH: ~10-12 ppm (broad s); Aromatic H (Thiophene & Pyridine): ~7.0-9.0 ppm (m) |

| ¹³C NMR | Carbonyl C: ~160-180 ppm; Aromatic C: ~120-150 ppm |

| IR | O-H stretch: 2500-3300 cm⁻¹ (broad); C=O stretch: 1700-1725 cm⁻¹; C=C/C=N stretch: 1400-1600 cm⁻¹ |

| Mass Spec | [M]⁺: m/z 205; Key Fragments: m/z 188 ([M-OH]⁺), m/z 160 ([M-COOH]⁺) |

Visualizing the Workflow

The following diagrams illustrate the generalized workflows for the spectroscopic analyses described.

Caption: Generalized workflow for NMR spectroscopic analysis.

Caption: Generalized workflow for FT-IR spectroscopic analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-Thiophenezoic acid(88-13-1) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR spectrum [chemicalbook.com]

- 7. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 8. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 9. PubChemLite - 5-(pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride (C10H7NO2S) [pubchemlite.lcsb.uni.lu]

- 10. 5-(Pyridin-3-yl)thiophene-2-carboxylic acid [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Solubility and stability of 5-pyridin-3-ylthiophene-2-carboxylic acid

An In-depth Technical Guide to the Solubility and Stability of 5-pyridin-3-ylthiophene-2-carboxylic acid

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiophene carboxylic acid scaffold.[1] Such bi-heterocyclic structures are of significant interest in medicinal chemistry and drug discovery, serving as valuable building blocks for novel therapeutic agents. The integration of the pyridinyl group can confer diverse pharmacological activities, while the thiophene-2-carboxylic acid moiety provides a key site for derivatization, often to form stable carboxamide bonds.[1]

The successful progression of any candidate molecule from discovery to a viable drug product is critically dependent on a thorough understanding of its physicochemical properties. Among the most crucial of these are solubility and stability. Aqueous solubility directly impacts bioavailability, while a comprehensive stability profile is essential for ensuring the safety, efficacy, and shelf-life of the final drug product.

This guide provides a robust framework for researchers, chemists, and formulation scientists to comprehensively evaluate the solubility and stability of this compound. It details not just the experimental protocols but also the underlying scientific rationale, ensuring that the data generated is both accurate and meaningful for drug development decisions. The methodologies described are grounded in industry best practices and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2]

Physicochemical and Structural Considerations

Before commencing experimental work, a theoretical assessment of the molecule's structure provides critical insights into its expected behavior.

Structure: this compound Molecular Formula: C₁₀H₇NO₂S Molecular Weight: 205.23 g/mol [3]

The structure contains two key ionizable centers:

-

An acidic carboxylic acid (-COOH): This group will be deprotonated (anionic) at pH values above its pKa.

-

A basic pyridine ring: The nitrogen atom is basic and will be protonated (cationic) at pH values below its pKa.